One of the primary applications of Co-MOF-74 lies in its catalytic properties. It exhibits enhanced catalytic activity due to the presence of additional open metal sites created by structural defects introduced by replacing some of the DHBDC linkers with 2-hydroxy-1,4-benzenedicarboxylic acid (HBDC) . These defects lead to the creation of new active metal centers, thereby improving the efficiency of catalytic processes such as the cyanosilylation of aldehydes .
Additionally, Co-MOF-74 has been utilized in various other
Several methods have been reported for synthesizing Co-MOF-74:
Co-MOF-74 finds diverse applications across multiple domains:
Studies focusing on the interaction of Co-MOF-74 with various substances reveal interesting phenomena:
While there isn't another exact replica of Co-MOF-74, several similar compounds share comparable characteristics:
Nickel naphthenate dicarboxylate (Ni-NDC) exhibits similar structural features but often requires different synthetic protocols due to varying stability constants associated with nickel ions .
Zinc dodecanoate (Zn-DOD) presents a unique case with longer chain lengths affecting pore dimensions and accessibility. While it retains some catalytic capabilities, its larger size limits its applicability in certain microreactors .
These comparisons highlight the specificity of Co-MOF-74’s design and functionality, making it uniquely suited for various industrial and scientific applications.
By leveraging advanced synthesis techniques and understanding its intricate structure-function relationships, researchers continue to explore innovative uses for Co-MOF-74, expanding our knowledge of metal-organic frameworks and their transformative impact on modern technology.
The solvothermal method remains the most widely employed technique for synthesizing Co-MOF-74, offering precise control over crystallinity and pore structure. Typical protocols involve reacting cobalt(II) nitrate hexahydrate with 2,5-dihydroxyterephthalic acid (H₄dobdc) in a mixed solvent system containing dimethylformamide, ethanol, and water at elevated temperatures (100–120°C) for 24–72 hours. The solvent composition critically influences nucleation kinetics, with dimethylformamide acting as both a coordination modulator and structure-directing agent.
Recent advancements have optimized metal-to-ligand ratios to 3:1 (Co:H₄dobdc), achieving specific surface areas exceeding 900 m²/g through controlled activation protocols. In situ X-ray diffraction studies reveal that crystallization proceeds via direct assembly of the MOF-74 topology without intermediate phases when using cobalt oxide precursors. Comparative analyses with zinc and magnesium analogues demonstrate that Co-MOF-74 exhibits faster crystallization kinetics under identical solvothermal conditions, attributed to the favorable coordination geometry of Co²⁺ ions.
A critical advancement involves solvent exchange protocols prior to activation, where methanol washing removes residual dimethylformamide from pore channels. This step enhances gas adsorption capacities by 15–20% through improved accessibility to unsaturated metal sites. Thermal activation at 200°C under vacuum further optimizes performance by eliminating coordinated solvent molecules while preserving framework integrity.
While conventional solvothermal methods produce micron-sized Co-MOF-74 crystals, emerging strategies aim to engineer two-dimensional nanostructures for enhanced surface-to-volume ratios. Template-directed growth using surfactant micelles or graphene oxide sheets has been hypothesized to confine crystal growth along specific crystallographic planes, though experimental validation remains limited in the provided literature.
Current research focuses on modulating reaction kinetics through solvent polarity adjustments. For instance, introducing high-boiling-point solvents like dimethyl sulfoxide extends nucleation periods, potentially favoring anisotropic growth. However, the reviewed studies primarily characterize bulk crystalline materials rather than ultrathin nanosheets, suggesting this remains an underexplored area in Co-MOF-74 synthesis. Future investigations may benefit from coupling microwave-assisted heating with spatial confinement techniques to achieve thickness-controlled nanostructures.
Incorporating secondary metal centers into the MOF-74 framework enables fine-tuning of electronic and adsorptive properties. Bimetallic CoₓM₁₋ₓ-MOF-74 variants (M = Ni, Mg, Zn) demonstrate synergistic effects surpassing their monometallic counterparts. For instance, Ni₀.₃₇Co₀.₆₃-MOF-74 exhibits a 16.3% increase in nitric oxide adsorption capacity (174.3 cc/g) compared to pure Co-MOF-74, attributed to optimized Lewis acidity from heterometallic sites.
Table 1: Comparative properties of bimetallic MOF-74 derivatives
| Composition | BET Surface Area (m²/g) | Micropore Volume (cm³/g) | NO Adsorption (cc/g) |
|---|---|---|---|
| Co-MOF-74 | 928 | 0.458 | 150.1 |
| Ni₀.₃₇Co₀.₆₃-MOF-74 | 1019 | 0.502 | 174.3 |
| Co₀.₆Mg₀.₄-MOF-74 | 845 | 0.421 | 132.7 |
Energy-dispersive X-ray spectroscopy confirms uniform metal distribution within single crystals, excluding phase segregation artifacts. The metal incorporation ratio closely mirrors precursor stoichiometries, enabling predictable property engineering. For CO₂/N₂ separation applications, Co₀.₆Mg₀.₄-MOF-74 demonstrates a 40% selectivity enhancement over pure cobalt variants due to modulated electrostatic potentials at mixed-metal sites.
Post-synthetic infiltration expands Co-MOF-74's functionality by introducing guest species into its 1.1 nm diameter channels. Tetrathiafulvalene (TTF) incorporation serves as a prototypical example, where vapor-phase infiltration at 80°C loads 15 wt% guest molecules without framework degradation. Characterization reveals:
Table 2: Physicochemical changes in TTF-infiltrated Co-MOF-74
| Property | Co-MOF-74 | Co-MOF-74-TTF |
|---|---|---|
| Water adsorption (wt%) | 26.4 | 5.7 |
| UV-Vis absorption edge | 600 nm | 800 nm |
| Raman C-S stretch (cm⁻¹) | - | 494 |
X-ray diffraction analysis shows a 0.2° 2θ shift upon TTF loading, indicating slight lattice expansion while maintaining topological integrity. The guest molecules preferentially occupy sites near cobalt centers, as evidenced by quenching of ν(OH) stretching modes in infrared spectra. This host-guest configuration enables charge-transfer interactions, with potential applications in conductive MOF devices.
Thermogravimetric analysis under nitrogen atmosphere confirms thermal stability up to 320°C, with distinct mass loss events correlating to TTF sublimation (150–250°C) and framework collapse (>400°C). Spatial Raman mapping reveals heterogeneous TTF distribution within individual crystals, suggesting kinetic limitations in diffusion-controlled loading processes.
Carbon dioxide adsorption in Co-MOF-74 represents a complex interplay of electronic and geometric factors that govern the material's exceptional capacity for selective gas capture. The fundamental mechanism underlying carbon dioxide binding involves Lewis acid-base interactions between the coordinatively unsaturated cobalt centers and the carbon dioxide molecules [1] [2]. In this interaction paradigm, the open metal sites function as Lewis acids, while the carbon dioxide molecules act as electron donors or Lewis bases, establishing a robust binding framework that facilitates selective adsorption [1] [3].
Experimental investigations have demonstrated that Co-MOF-74 exhibits substantial carbon dioxide adsorption capacity, with measurements indicating uptake values of 3.35 mmol/g at 273 K and 1.1 bar [4]. This performance, while notable, falls below that of magnesium-based analogues, reflecting the influence of metal center identity on adsorption characteristics [5] [6]. The binding energies associated with carbon dioxide adsorption have been extensively characterized through both computational and experimental approaches, yielding values in the range of 40-53 kJ/mol [7] [1] [8]. These energies indicate strong physisorption interactions that are conducive to reversible adsorption-desorption cycles essential for practical applications.
The structural parameters of Co-MOF-74 contribute significantly to its carbon dioxide adsorption performance. The material exhibits Brunauer-Emmett-Teller surface areas ranging from 835 to 1406 m²/g, depending on synthesis conditions and activation procedures [4] [9]. The characteristic pore volume of 0.84 cm³/g provides adequate space for carbon dioxide molecules while maintaining the optimal pore dimensions for selective interactions [4]. Infrared spectroscopic analyses have identified the characteristic carbon dioxide absorption band at 2353 cm⁻¹, confirming the formation of stable adsorption complexes within the framework structure [10].
The adsorption dynamics exhibit strong temperature dependence, with enhanced uptake observed at lower temperatures due to the exothermic nature of the adsorption process [11]. Radial distribution function analyses have revealed the critical role of organic ligands in facilitating carbon dioxide adsorption, with van der Waals interactions contributing substantially to the total interaction energy between the adsorbate and framework [11]. The increasingly negative trend of interaction energy with rising pressure indicates enhanced adsorption capacity at elevated pressures, making Co-MOF-74 suitable for industrial carbon capture applications [11].
The pristine Co-MOF-74 framework exhibits inherently low electrical conductivity, characteristic of semiconducting behavior that limits its direct application in electrical sensing devices [1] [12]. However, post-synthetic modification through guest molecule infiltration dramatically enhances the electrical properties, enabling effective gas sensing functionality. The incorporation of tetrathiafulvalene molecules into the Co-MOF-74 framework creates a host-guest composite designated as Co-MOF-74-TTF, which demonstrates significantly enhanced electrical conductivity compared to the unmodified framework [1] [12].
The gas sensing mechanism operates through conductivity modulation induced by differential interactions between various gas molecules and the modified framework structure. Carbon dioxide exposure produces the most pronounced conductivity enhancement due to strong Lewis acid-base interactions with the cobalt centers [1] [3] [12]. The electron donor characteristics of carbon dioxide molecules facilitate charge transfer processes that increase the overall conductivity of the composite material [2] [3]. In contrast, methane molecules exhibit moderate interactions with the framework, resulting in intermediate conductivity changes [1] [3] [12]. Nitrogen gas demonstrates the weakest interactions due to its inert nature and lower polarizability compared to carbon dioxide and methane [1] [3] [12].
The response times for gas detection are remarkably fast, with measurable conductivity changes occurring within 200 seconds of gas exposure [12]. This rapid response capability makes Co-MOF-74-TTF suitable for real-time monitoring applications. The gas sensing hierarchy follows the order: carbon dioxide > methane > nitrogen, reflecting the differential binding affinities and electronic interactions [1] [2] [3]. The selectivity arises from the varying strengths of gas-framework interactions, with stronger interactions producing larger conductivity modulations [12].
X-ray photoelectron spectroscopy investigations have confirmed the formation of cobalt-sulfur bonds between the tetrathiafulvalene guest molecules and the open cobalt centers, with approximately 1.6 tetrathiafulvalene molecules interacting with each cobalt atom [13]. This guest loading, quantified at 15 weight percent through thermogravimetric analysis, provides optimal balance between conductivity enhancement and pore accessibility [13]. The modified framework maintains structural integrity while exhibiting reversible conductivity changes upon gas exposure and evacuation cycles [12].
The separation of nitrogen and methane mixtures represents a significant challenge in natural gas purification processes, where Co-MOF-74 demonstrates unique capabilities under specific operational conditions. Under ambient conditions, both nitrogen and methane exhibit similar binding affinities to the cobalt centers, limiting separation efficiency [14] [15]. However, the application of external electric fields introduces dramatic changes in the binding characteristics, enabling selective nitrogen capture through enhanced π* back-bonding mechanisms [16] [14] [15].
Theoretical investigations have revealed that external electric fields preferentially strengthen nitrogen binding through π* back-bonding interactions between the transition metal d-orbitals and the nitrogen π* orbitals [16] [14] [15]. Under a negative electric field of -0.010 atomic units, nitrogen binding energy increases to 51.9 kJ/mol, while methane binding energy decreases to 24.4 kJ/mol, establishing a favorable binding energy ratio of approximately 2:1 [16] [14] [15]. This asymmetric response to electric field application provides the basis for field-enhanced separation processes.
The π* back-bonding mechanism involves electron donation from the cobalt d-orbitals to the antibonding π* orbitals of nitrogen molecules [15]. This interaction is strengthened by negative electric fields, which induce electron movement toward the metal centers, thereby enhancing the back-bonding contribution [15]. Conversely, methane binding relies primarily on σ-bond interactions, which are weakened by negative electric fields as electrons are drawn away from the bonding region [15]. This differential response enables selective nitrogen binding with separation factors approaching 2-fold enhancement compared to field-free conditions [16] [14].
Natural bond orbital analyses have provided detailed insights into the electronic structure changes accompanying field-enhanced binding [15]. The visualizations demonstrate increased electron density in the metal-nitrogen bonding region under negative electric fields, confirming the strengthened π* back-bonding interactions [15]. The stretching frequency of nitrogen molecules decreases under negative electric fields, indicating increased π* back-bonding character and stronger metal-nitrogen interactions [15].
The practical implementation of electric field-enhanced separation requires careful consideration of field strength and geometry. Co-MOF-74 demonstrates the highest nitrogen binding enhancement among transition metal variants, making it the optimal candidate for field-enhanced nitrogen/methane separation applications [16] [14]. The technology represents a novel approach to gas separation that exploits the asymmetric electronic response of different gas molecules to external stimuli.
Hydrogen interaction and dissociation in Co-MOF-74 systems involve complex pathways that depend significantly on framework modifications and operational conditions. The pristine Co-MOF-74 framework exhibits limited hydrogen dissociation capability under ambient conditions, with hydrogen molecules primarily undergoing physisorption with binding energies in the range of 8-13 kJ/mol [17] [18]. However, structural modifications and the introduction of catalytic components dramatically enhance hydrogen activation and dissociation processes.
Mixed-metal Co-Fe-MOF-74 systems demonstrate remarkable hydrogen evolution activity in photocatalytic applications, achieving hydrogen production rates of 26,715 μmol/g after 22 hours of illumination [19]. In situ X-ray absorption spectroscopy investigations have revealed that both cobalt and iron centers function as reversible active sites for hydrogen evolution reactions [19]. The reduction of metal centers upon illumination creates the necessary electronic environment for hydrogen dissociation and evolution processes [19].
The hydrogen dissociation pathway in modified Co-MOF-74 architectures involves initial hydrogen adsorption at the coordinatively unsaturated metal sites, followed by heterolytic dissociation facilitated by the framework environment [20] [21]. The dissociation process requires activation temperatures in the range of 150-200°C, where the thermal energy provides sufficient driving force to overcome the dissociation barrier [20] [21]. The presence of defect sites, particularly linker vacancies, enhances hydrogen chemisorption strength and facilitates dissociation processes [22].
Theoretical investigations using density functional theory calculations have identified multiple hydrogen adsorption configurations in modified MOF-74 systems [23] [24]. Tungsten-substituted MOF-74 variants demonstrate exceptional hydrogen dissociation capability, with the ability to activate hydrogen molecules for subsequent hydrogenation reactions [23] [24]. The first step of hydrogen activation involves the formation of metal-hydride intermediates that can participate in further chemical transformations [23] [24].
The incorporation of spillover catalysts, such as platinum nanoparticles, significantly enhances hydrogen storage and release capabilities in modified Co-MOF-74 systems [22]. These catalysts facilitate hydrogen dissociation at lower temperatures and enable reversible hydrogen storage with capacities reaching 2.55 weight percent at 160°C and 81 bar [22]. The spillover mechanism involves hydrogen dissociation on the catalyst surface followed by atomic hydrogen diffusion to the framework binding sites [22].
Linker decoration strategies have demonstrated the potential for substantial hydrogen uptake enhancement in MOF-74 systems [25]. The attachment of metal centers to the organic linkers creates additional strong adsorption sites that can accommodate up to 24 additional hydrogen molecules per unit cell [25]. This approach leads to a five-fold increase in hydrogen uptake, with gravimetric densities reaching 7.28 mass percent and volumetric densities of 75.50 g H₂ L⁻¹ [25].